2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid
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Overview
Description
2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid is an organic compound with the molecular formula C17H28O6 It is a derivative of undecenoic acid and is characterized by the presence of ester and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid typically involves esterification reactions. One common method is the reaction of undecenoic acid with a suitable alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of immobilized catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or
Properties
CAS No. |
137371-52-9 |
---|---|
Molecular Formula |
C17H28O6 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(2-undec-10-enoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C17H28O6/c1-4-5-6-7-8-9-10-11-12-15(18)22-14(3)17(21)23-13(2)16(19)20/h4,13-14H,1,5-12H2,2-3H3,(H,19,20) |
InChI Key |
GXCJZVPFMICXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC(=O)C(C)OC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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